molecular formula C23H46N2O B085875 Oleamidopropyl dimethylamine CAS No. 109-28-4

Oleamidopropyl dimethylamine

Cat. No.: B085875
CAS No.: 109-28-4
M. Wt: 366.6 g/mol
InChI Key: UCWYGNTYSWIDSW-QXMHVHEDSA-N
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Scientific Research Applications

Oleamidopropyl dimethylamine has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Oleamidopropyl dimethylamine primarily functions as an antistatic agent and emulsifier in cosmetic products . It is used in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . The compound’s primary targets are the hair and skin, where it helps to reduce static electricity and improve the texture and appearance of these tissues .

Mode of Action

As an antistatic agent, this compound neutralizes the electrical charge on a surface, preventing static electricity. As an emulsifier, it helps to mix oil and water, improving the texture and consistency of cosmetic products . It can effectively remove grease and dirt and can form a stable emulsifying system during cleaning .

Biochemical Pathways

It is known that the compound is manufactured by the amidization of fatty acids with 3,3-dimethylaminopropylamine, most commonly under alkaline or acidic conditions .

Pharmacokinetics

Safety assessments indicate that the compound is safe as a cosmetic ingredient when formulated to be non-sensitizing .

Result of Action

This compound deeply moisturizes hair and skin, improving its softness and gloss, and reducing dryness and UV damage to hair and skin . In addition, it also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the product it is used in can affect its emulsifying and antistatic properties. Furthermore, the compound’s action may be influenced by the presence of other ingredients in the product, such as fragrances or preservatives .

Safety and Hazards

Oleamidopropyl dimethylamine is a potential dermal sensitizer . This means it can cause an allergic reaction on the skin. It is recommended to avoid products that list this compound in the ingredients if you have a known allergy to it .

Biochemical Analysis

Biochemical Properties

Oleamidopropyl dimethylamine plays a significant role in biochemical reactions. It deeply moisturizes hair and skin, improving their softness and gloss, and reducing dryness and UV damage . It also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its moisturizing and antioxidant properties . By improving the hydration of skin cells, it can enhance cell function and potentially influence cell signaling pathways and gene expression related to skin health and hair growth .

Molecular Mechanism

Its moisturizing and antioxidant effects suggest that it may interact with biomolecules in the skin and hair, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its use in cosmetics, it is likely that it has a stable profile and does not degrade significantly over time .

Metabolic Pathways

Given its role as an antistatic agent and moisturizer, it may interact with enzymes or cofactors involved in skin and hair health .

Transport and Distribution

Given its use in cosmetics, it is likely that it is able to penetrate the skin and hair to exert its moisturizing and antistatic effects .

Subcellular Localization

Given its role in moisturizing the skin and hair, it is likely that it interacts with components of the cell membrane or other subcellular structures involved in maintaining hydration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleamidopropyl dimethylamine is synthesized through the reaction of oleic acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically occurs under heating conditions, with temperatures ranging from 75°C to 175°C . The progress of the reaction is monitored using standard analytical tests until the desired specifications are met .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of refined coconut oil or olive oil as the fatty acid source. The fatty acids are reacted with DMAPA under controlled heating conditions to produce the final product . This process ensures the consistent quality and purity of the compound, making it suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Oleamidopropyl dimethylamine primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation reactions can produce oxidized derivatives of the compound .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific fatty acid source (oleic acid) and its unique balance of emulsifying and antistatic properties. This makes it particularly effective in formulations where both properties are desired, such as in hair care products to improve softness and reduce static .

Properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873803
Record name N-[3-(Dimethylamino)propyl]oleamide
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Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
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CAS No.

109-28-4
Record name N-[3-(Dimethylamino)propyl]oleamide
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URL https://commonchemistry.cas.org/detail?cas_rn=109-28-4
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Record name Dimethylaminopropyl oleamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleamidopropyl dimethylamine
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Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
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Record name N-[3-(Dimethylamino)propyl]oleamide
Source EPA DSSTox
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Record name N-[3-(dimethylamino)propyl]oleamide
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Record name OLEAMIDOPROPYL DIMETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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